molecular formula C22H25N5O4S2 B4308463 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE

Cat. No.: B4308463
M. Wt: 487.6 g/mol
InChI Key: FEKUXQJFGXBUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, a phenylethyl group, and a sulfonamide group, making it a versatile molecule for different chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the phenylethyl group, and the attachment of the sulfonamide group. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.

    Introduction of the Phenylethyl Group: This step may involve a nucleophilic substitution reaction where a phenylethyl halide reacts with the pyrimidine intermediate.

    Attachment of the Sulfonamide Group: This can be done through a sulfonation reaction using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and appropriate solvents.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[6-amino-4-oxo-1-(2-phenylethyl)pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4S2/c1-2-18(21(29)25-16-8-10-17(11-9-16)33(24,30)31)32-22-26-20(28)14-19(23)27(22)13-12-15-6-4-3-5-7-15/h3-11,14,18H,2,12-13,23H2,1H3,(H,25,29)(H2,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKUXQJFGXBUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC(=O)C=C(N2CCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE
Reactant of Route 3
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE
Reactant of Route 4
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE
Reactant of Route 5
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-14-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4-SULFAMOYLPHENYL)BUTANAMIDE

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